Cas no 1599382-70-3 (2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane)

2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane 化学的及び物理的性質
名前と識別子
-
- 2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane
- EN300-1133861
- 1599382-70-3
- 2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane
-
- インチ: 1S/C12H19BrF2O/c1-11(2)8-3-4-9(5-8)12(11,7-13)16-6-10(14)15/h8-10H,3-7H2,1-2H3
- InChIKey: SRMGWZJHUBBMLV-UHFFFAOYSA-N
- ほほえんだ: BrCC1(C2CCC(C2)C1(C)C)OCC(F)F
計算された属性
- せいみつぶんしりょう: 296.05873g/mol
- どういたいしつりょう: 296.05873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 9.2Ų
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133861-1.0g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-1133861-2.5g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1133861-0.1g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1133861-1g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1133861-0.05g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1133861-10.0g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-1133861-5.0g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 5g |
$3396.0 | 2023-05-23 | ||
Enamine | EN300-1133861-0.25g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1133861-10g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1133861-0.5g |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane |
1599382-70-3 | 95% | 0.5g |
$1014.0 | 2023-10-26 |
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptaneに関する追加情報
Introduction to 2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane (CAS No. 1599382-70-3)
2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane, identified by the CAS number 1599382-70-3, is a highly specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the class of bicyclic alcohols, characterized by its unique structural framework, which includes a bromomethyl group and a difluoroethoxy substituent. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
The structural motif of bicyclo[2.2.1]heptane is a prominent feature of this compound, contributing to its distinct chemical properties and reactivity. This bicyclic system is known for its rigidity and stability, which can be exploited in drug design to enhance binding affinity and metabolic stability. The bromomethyl group at the 2-position serves as a reactive handle for further functionalization, enabling the introduction of various pharmacophores. Meanwhile, the difluoroethoxy moiety at the same position introduces fluorine atoms, which are widely recognized for their ability to modulate pharmacokinetic properties such as lipophilicity and metabolic resistance.
In recent years, there has been growing interest in the use of fluorinated compounds in medicinal chemistry due to their favorable interactions with biological targets. The incorporation of fluorine atoms can lead to improved drug candidates by enhancing binding affinity, reducing metabolic degradation, and increasing selectivity. The compound 2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo[2.2.1]heptane exemplifies this trend by combining a reactive bromomethyl group with a fluorinated ethoxy group, making it an attractive building block for the synthesis of novel bioactive molecules.
One of the most compelling applications of this compound lies in its potential use as a precursor for the development of central nervous system (CNS) drugs. The rigid bicyclic scaffold can mimic natural products that interact with CNS receptors, while the fluorinated substituents can enhance blood-brain barrier penetration. Recent studies have demonstrated that fluorinated analogs of known CNS active compounds often exhibit improved pharmacological profiles. For instance, modifications involving fluorine atoms have been shown to increase receptor binding affinity and prolong drug efficacy.
The reactivity of the bromomethyl group allows for further derivatization through nucleophilic substitution reactions, enabling the introduction of diverse functional groups such as amines, alcohols, and thiols. This flexibility makes 1599382-70-3 a valuable intermediate in combinatorial chemistry libraries and high-throughput screening campaigns. Such libraries are instrumental in identifying lead compounds for therapeutic intervention across various disease areas.
Another area where this compound shows promise is in the synthesis of agrochemicals. Fluorinated compounds are increasingly being explored as next-generation pesticides due to their enhanced efficacy and environmental compatibility compared to traditional chlorinated or phosphorus-based agents. The structural features of bicyclo[2.2.1]heptane, combined with the electron-withdrawing effects of fluorine atoms, can contribute to improved insecticidal or herbicidal activity by disrupting essential biological pathways in pests.
The synthesis of 1599382-70-3 involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps typically include ring-closure reactions to form the bicyclic system followed by selective functionalization at specific positions using palladium-catalyzed cross-coupling reactions or radical-based transformations. These synthetic strategies not only showcase advances in organic chemistry but also underscore the importance of precise control over reaction conditions to achieve high yields and purity.
From an industrial perspective, the production scalability of this compound is an important consideration for its commercial viability. Advances in continuous flow chemistry have enabled more efficient and sustainable synthesis routes for complex molecules like 1599382-70-3, reducing waste generation and improving process economics. Such innovations align with broader industry trends toward greener chemistry practices.
The pharmacological potential of derivatives derived from 1599382-70-3 continues to be explored through both computational modeling and experimental validation. Molecular docking studies have been employed to predict how different substituents might interact with biological targets such as enzymes or receptors involved in disease pathways like inflammation or neurodegeneration. These computational approaches complement traditional high-throughput screening methods by providing rapid insights into ligand-receptor binding affinities.
In conclusion,1599382-70-3 represents an innovative chemical entity with broad applications across pharmaceuticals and agrochemicals due to its unique structural features including reactive bromomethyl functionality alongside electron-deficient fluorinated ethoxy groups on a stable bicyclic backbone. Its versatility as an intermediate underscores its significance as a building block for future drug discovery efforts aimed at addressing unmet medical needs through rational molecular design.
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